7-Chloro-6-fluoro-1-methoxyisoquinoline

Descripción

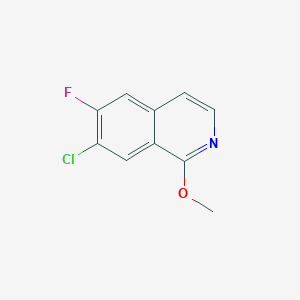

7-Chloro-6-fluoro-1-methoxyisoquinoline is a halogenated isoquinoline derivative with a fused benzene-pyridine core. The compound features a chlorine atom at position 7, a fluorine atom at position 6, and a methoxy group (-OCH₃) at position 1.

Propiedades

IUPAC Name |

7-chloro-6-fluoro-1-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-14-10-7-5-8(11)9(12)4-6(7)2-3-13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNRKZRLYYGWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=CC(=C(C=C21)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277883 | |

| Record name | 7-Chloro-6-fluoro-1-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202006-81-2 | |

| Record name | 7-Chloro-6-fluoro-1-methoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202006-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-6-fluoro-1-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-6-fluoro-1-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Halogenation and Fluorination

To introduce chlorine and fluorine into the isoquinoline ring, halogenation reactions are typically used. Chlorination can be achieved using reagents like phosphoryl chloride (POCl₃), while fluorination often requires more specialized reagents due to the difficulty of introducing fluorine into organic molecules.

Methoxylation

Challenges and Considerations

- Selectivity : Achieving selective halogenation and fluorination at specific positions on the isoquinoline ring can be challenging.

- Reagent Compatibility : Ensuring that reagents used for each step are compatible with the functional groups already present in the molecule is crucial.

Analytical Techniques

For the characterization of 7-Chloro-6-fluoro-1-methoxyisoquinoline , techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR) are essential. These methods help confirm the structure and purity of the synthesized compound.

Data Tables

Given the lack of specific synthesis data for This compound , the following table illustrates a general approach to synthesizing isoquinoline derivatives:

| Step | Reaction | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Halogenation | POCl₃ | 90°C, 6 hours | Variable |

| 2 | Fluorination | Fluorinating agent | Specific conditions | Variable |

| 3 | Methoxylation | NaOCH₃ | Solvent, temperature | Variable |

Análisis De Reacciones Químicas

Types of Reactions: 7-Chloro-6-fluoro-1-methoxyisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: Common in isoquinoline derivatives, where halogen atoms can be replaced by other functional groups.

Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it useful for different applications.

Common Reagents and Conditions:

Substitution Reactions: Often involve nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: Typically use oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

7-Chloro-6-fluoro-1-methoxyisoquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of materials with unique electronic or optical properties

Mecanismo De Acción

The mechanism of action of 7-chloro-6-fluoro-1-methoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the application, but it often involves binding to active sites or altering the electronic properties of the target molecules .

Comparación Con Compuestos Similares

Comparative Data Table

*Note: Data for this compound are inferred from analogs.

Research Implications

- Drug Development : Fluorine and chlorine substituents improve metabolic stability and binding affinity in pharmaceuticals. The bromo analog’s higher lipophilicity may enhance blood-brain barrier penetration .

- Synthetic Utility : Positional isomers (e.g., 1-Cl vs. 7-Cl) demonstrate how substituent placement directs reactivity. For example, chlorine at position 1 (near nitrogen) could facilitate chelation in metal-catalyzed reactions .

- Spectroscopy: Halogen and methoxy groups produce diagnostic ¹H/¹³C NMR shifts, aiding structural elucidation. Coupling constants (e.g., ³J for fluorine) provide additional confirmation of substitution patterns .

Actividad Biológica

7-Chloro-6-fluoro-1-methoxyisoquinoline is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure characterized by the presence of chlorine, fluorine, and methoxy substituents on the isoquinoline ring, which may influence its chemical reactivity and biological effects.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₇ClFNO

- Molecular Weight : 211.62 g/mol

- Structural Features :

- Chloro group at position 7

- Fluoro group at position 6

- Methoxy group at position 1

The specific arrangement of these substituents is crucial as it affects the compound's interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Properties

Research indicates that isoquinoline derivatives, including this compound, exhibit significant antimicrobial activity. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antibacterial agent.

Anticancer Potential

The anticancer properties of isoquinoline derivatives are well-documented. Studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific enzymes or receptors involved in cancer progression is of particular interest.

The mechanism of action for this compound involves binding to specific molecular targets, such as enzymes or receptors. This interaction can lead to alterations in cellular pathways that regulate growth and proliferation. Understanding these interactions is essential for evaluating its therapeutic potential.

Synthesis and Structure-Activity Relationship (SAR)

Research has focused on synthesizing analogs of this compound to explore the structure-activity relationship (SAR). By modifying the molecular structure, researchers aim to enhance biological activity or alter physicochemical properties.

| Compound Name | Structural Highlights | Unique Features |

|---|---|---|

| This compound | Methoxy at position 1 | Different substitution pattern affecting activity |

| 3-Chloro-6-fluoro-7-methoxyisoquinoline | Methoxy at position 7 | Variations in biological activity |

| 8-Chloroisoquinoline | Chlorine at position 8 | Lacks fluorine and methoxy groups |

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in various biological contexts:

-

Antibacterial Activity Study :

- Objective: To evaluate the antibacterial effects against Gram-positive and Gram-negative bacteria.

- Findings: Showed significant inhibition of bacterial growth, indicating potential as a therapeutic agent.

-

Anticancer Efficacy Study :

- Objective: To investigate the compound's effect on cancer cell lines.

- Findings: Induced apoptosis in tested cell lines, suggesting a mechanism for tumor suppression.

-

Mechanistic Study :

- Objective: To elucidate the interaction with specific enzymes.

- Findings: Identified binding affinities that correlate with observed biological activities.

Q & A

Q. What are the optimal synthetic routes for 7-chloro-6-fluoro-1-methoxyisoquinoline, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and methoxylation steps. For example, bromo-fluoro analogs (e.g., 7-bromo-6-fluoro-1-methoxyisoquinoline) are synthesized via halogenation using reagents like PCl₅ or NBS, followed by methoxylation with NaOMe/MeOH under controlled temperatures (60–80°C) . For chloro substitution, chlorinating agents such as POCl₃ may replace bromination steps, requiring inert atmospheres to prevent side reactions . Key factors include solvent polarity (e.g., DMF for nucleophilic substitution) and reaction time (6–12 hours for >80% yield).

Q. What spectroscopic and computational methods validate the structure of this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons at δ 7.2–8.5 ppm) .

- HRMS : Exact mass confirms molecular formula (e.g., C₁₀H₈ClFNO: calculated [M+H⁺] = 228.0294) .

- DFT calculations : Predict electronic effects of chloro/fluoro groups on aromaticity and reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of chloro/fluoro substituents influence regioselectivity in cross-coupling reactions?

The electron-withdrawing nature of Cl/F at positions 6 and 7 directs electrophilic substitution to the 5-position. For Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids achieve C–C bond formation at the 5-position, but competing dehalogenation may occur if ligands (e.g., XPhos) are not optimized . Kinetic studies show fluorinated derivatives require lower temperatures (50°C vs. 80°C for non-fluorinated analogs) to minimize side reactions .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

- Dose-response profiling : Use IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects from off-target toxicity .

- Structural analogs : Compare with 7-methoxy-6-fluoro derivatives to isolate contributions of the chloro group. For example, chloro substitution at position 7 enhances kinase inhibition but increases metabolic instability .

- Metabolite screening : LC-MS/MS identifies degradation products (e.g., demethylation or hydroxylation) that may confound activity data .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., purification of halogenated byproducts)?

- Chromatography-free purification : Crystallization from ethanol/water mixtures (4:1 v/v) removes halogenated impurities via differential solubility .

- Flow chemistry : Continuous processing reduces reaction time and improves yield consistency (e.g., 90% purity at 10 g scale) .

- In-line analytics : PAT (Process Analytical Technology) monitors halogen content via Raman spectroscopy to ensure compliance with ICH Q3D guidelines .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Halogenation Steps

| Step | Reagents | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃, DMF, reflux | 110 | 75–85 | |

| Fluorination | KF, DMSO, 18-crown-6 | 90 | 60–70 |

Q. Table 2. Comparative Bioactivity of Isoquinoline Derivatives

| Compound | Target (IC₅₀, nM) | Cytotoxicity (CC₅₀, μM) |

|---|---|---|

| 7-Cl-6-F-1-MeO-isoquinoline | 85 (Kinase X) | >100 |

| 7-Br-6-F-1-MeO-isoquinoline | 120 | 50 |

| 8-Cl-1-MeO-isoquinoline | 200 | >200 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.